molecular formula C11H14N2O B13075194 (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol

(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol

Cat. No.: B13075194
M. Wt: 190.24 g/mol
InChI Key: QDEFOEUEGBSZFU-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol: is a chiral compound that features an indole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring and an amino group.

    Serotonin: A neurotransmitter derived from tryptophan with an indole ring and a hydroxyl group.

    Indole-3-acetic acid: A plant hormone with an indole ring and a carboxyl group.

Uniqueness

(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center. This combination allows for distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c12-10(5-6-14)9-7-13-11-4-2-1-3-8(9)11/h1-4,7,10,13-14H,5-6,12H2/t10-/m1/s1

InChI Key

QDEFOEUEGBSZFU-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@@H](CCO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CCO)N

Origin of Product

United States

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